Cyclohexanepropanol, 2-hydroxy-
Description
Cyclohexanepropanol, 2-hydroxy- is a cyclohexane derivative featuring a hydroxyl (-OH) group at the 2-position of the cyclohexane ring and a propanol (-CH2CH2CH2OH) side chain.
Properties
IUPAC Name |
2-(3-hydroxypropyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-3-5-8-4-1-2-6-9(8)11/h8-11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZREJKPWKGCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340629 | |
| Record name | Cyclohexanepropanol, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53067-09-7 | |
| Record name | 2-Hydroxycyclohexanepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53067-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanepropanol, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalyst Design
The hydroalkoxylation of cyclohexene with hydrogen peroxide and alcohols, catalyzed by titanium-substituted zeolites, represents a robust method for synthesizing 2-alkoxycyclohexanol derivatives. Ti-MWW zeolites, characterized by their framework topology and Lewis acidity, facilitate the electrophilic activation of cyclohexene, enabling regioselective addition of alcohols. For 2-hydroxycyclohexanepropanol, substituting methanol with propanol in the reaction mixture directs the formation of 2-propoxycyclohexanol, which undergoes subsequent acid-catalyzed hydrolysis to yield the target compound.
Optimized Conditions :
- Catalyst : Ti-MWW zeolite (Si/Ti = 30–50)
- Temperature : 50–100°C under reflux
- Solvent : Propanol/water (3:1 v/v)
- Yield : 68–72% after 6–8 hours.
The crystalline structure of Ti-MWW enhances stability, with recycling experiments showing <10% activity loss over five cycles. Quenching with ammonium chloride minimizes side reactions, preserving the integrity of the propanol chain.
Claisen-Schmidt Condensation Followed by Hydrogenation
Base-Catalyzed Condensation
Claisen-Schmidt condensation between o-hydroxyacetophenone and propanal derivatives forms α,β-unsaturated ketones, which are hydrogenated to yield 2-hydroxycyclohexanepropanol precursors. Sodium hydroxide (40% w/v) in isopropyl alcohol (IPA) maximizes catalytic activity, achieving 84% conversion at 0°C.
Reaction Parameters :
Hydrogenation of Chalcone Intermediates
Palladium-on-carbon (Pd/C) catalyzes the hydrogenation of the chalcone intermediate at 50 psi H₂, selectively reducing the double bond while retaining hydroxyl and propanol functionalities. This step achieves >90% conversion, with final purification via recrystallization from ethanol.
Epoxide Ring-Opening with Propanol Nucleophiles
Epoxidation and Nucleophilic Attack
Cyclohexene epoxide, generated via in situ epoxidation using meta-chloroperbenzoic acid (mCPBA), reacts with propanol under basic conditions to form trans-2-propoxycyclohexanol. Acidic hydrolysis (HCl, 60°C) cleaves the ether bond, yielding 2-hydroxycyclohexanepropanol.
Key Observations :
- Epoxidation : 92% yield with mCPBA in dichloromethane
- Ring-Opening : 70% yield using NaH in THF/DMSO at −10°C.
Grignard Addition to Cyclohexanone Derivatives
Ketone Functionalization
Cyclohexanone reacts with 3-hydroxypropylmagnesium bromide to form a tertiary alcohol, which is oxidized to the corresponding ketone and subsequently reduced with sodium borohydride. This two-step process introduces the propanol chain while maintaining the cyclohexane backbone.
Yield : 65–70% after purification via column chromatography.
Comparative Analysis of Synthesis Methods
The Ti-MWW-catalyzed route offers superior scalability and regioselectivity, whereas the Claisen-Schmidt method excels in atom economy. Epoxide ring-opening requires stringent temperature control but avoids transition metals.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanepropanol, 2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexanepropanol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in ethanol or LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanepropanoic acid.
Reduction: Cyclohexanepropanol.
Substitution: Cyclohexanepropanol halides.
Scientific Research Applications
Cyclohexanepropanol, 2-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanepropanol, 2-hydroxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Structural Differences :
- 2-Hydroxycyclohexanepropanol combines a hydroxylated cyclohexane ring with a linear propanol chain.
- 2-Cyclohexylpropanoic acid replaces the propanol group with a carboxylic acid, enhancing polarity and acidity .
- Cyclohexanepropanoic acid, 2-propenyl ester introduces an allyl ester group, reducing polarity and increasing volatility .
- Trimethyl-α-propyl derivatives feature branched alkyl chains, altering steric effects and solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notable Trends:
- The ester derivative (C12H20O2) exhibits lower polarity than the parent propanol or acid, aligning with its use in fragrance or flavor formulations .
- Branched derivatives (e.g., 2,2,6-trimethyl-α-propyl-) likely exhibit improved lipid solubility, making them candidates for hydrophobic applications .
Table 3: Industrial and Regulatory Comparisons
Key Findings :
- 2-Cyclohexylpropanoic acid and its ester derivative are well-established in industrial applications due to their defined synthetic pathways and stability .
- Trimethyl-α-propyl derivatives face regulatory hurdles due to insufficient toxicological data, limiting their use in sensitive applications like cosmetics .
Analytical Characterization
- Mass Spectrometry: Analogous compounds (e.g., ceramides with hydroxy acids) are analyzed via GC-MS, where fragmentation patterns elucidate structural details . Applied to cyclohexanepropanol derivatives, this method could identify hydroxyl and alkyl chain positions.
- Chromatography : Branched derivatives may require specialized columns (e.g., reverse-phase HPLC) for separation due to increased hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
